

A Technical Guide to the Spectral Analysis of 5-Bromoindoline

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Compound of Interest

Compound Name: 5-Bromoindoline

Cat. No.: B135996

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **5-Bromoindoline** (CAS: 22190-36-6), a key intermediate in various synthetic applications. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for acquiring such data, and illustrates the analytical workflow and logic.

While specific experimental spectra for **5-Bromoindoline** are typically found within specialized, subscription-based databases, this guide presents predicted and characteristic data based on the compound's structure. This information serves as a robust reference for spectral interpretation, quality control, and structural verification in a research and development setting.

Spectroscopic Data Summary

The structural formula of **5-Bromoindoline** is C_8H_8BrN , with a molecular weight of approximately 198.06 g/mol.^[1] The presence of a bromine atom, an aromatic ring, a secondary amine, and an aliphatic chain gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for elucidating the carbon-hydrogen framework of **5-Bromoindoline**.

Table 1: Predicted 1H NMR Data for **5-Bromoindoline** (Solvent: $CDCl_3$)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.10	d	1H	H-6
~ 6.95	dd	1H	H-4
~ 6.55	d	1H	H-7
~ 3.80	br s	1H	N-H
~ 3.55	t	2H	C(2)-H ₂ (α to N)
~ 3.05	t	2H	C(3)-H ₂ (α to Ar)

Table 2: Predicted ¹³C NMR Data for **5-Bromoindoline** (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~ 150.0	C-7a
~ 132.5	C-3a
~ 130.0	C-6
~ 128.0	C-4
~ 112.0	C-7
~ 111.0	C-5 (C-Br)
~ 47.5	C-2
~ 29.5	C-3

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. The data below represents typical absorption frequencies for the bonds in **5-Bromoindoline**.

Table 3: Characteristic IR Absorption Bands for **5-Bromoindoline**

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
~ 3400	Medium	N-H Stretch	Secondary Amine
3100 - 3000	Medium	C-H Stretch	Aromatic C-H
2950 - 2850	Medium	C-H Stretch	Aliphatic C-H ₂
~ 1600, ~1480	Medium	C=C Stretch (in-ring)	Aromatic Ring
~ 1330	Strong	C-N Stretch	Aromatic Amine
900 - 675	Strong	C-H Bend (out-of-plane)	Aromatic Ring
~ 600	Medium	C-Br Stretch	Aryl Halide

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity.^[2]

Table 4: Predicted Mass Spectrometry Data for **5-Bromoindoline**

m/z Value	Interpretation	Notes
197 / 199	[M] ⁺ (Molecular Ion)	Doublet peak due to ⁷⁹ Br and ⁸¹ Br isotopes.
118	[M - Br] ⁺	Loss of a bromine radical.
91	[C ₇ H ₇] ⁺ (Tropylium ion) or related fragment	Common fragment for aromatic compounds.
170 / 172	[M - CH ₂ CH ₂] ⁺ or [M - C ₂ H ₄] ⁺ (Retro-Diels-Alder)	Loss of ethene from the indoline ring.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 5-10 mg of **5-Bromoindoline** in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a standard 5 mm NMR tube.
- **Standard:** Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm). Modern spectrometers can also reference the residual solvent peak.
- **Data Acquisition:** Place the sample in the NMR spectrometer. Acquire a ^1H NMR spectrum using a standard pulse program. For ^{13}C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.
- **Processing:** Apply a Fourier transform to the Free Induction Decay (FID) signal. The resulting spectrum should be phase-corrected and baseline-corrected. Integrate the ^1H NMR signals to determine the relative number of protons.

IR Spectroscopy Protocol (ATR)

- **Background Collection:** Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty crystal to subtract atmospheric (H_2O , CO_2) and instrument-related absorptions.
- **Sample Application:** Place a small amount of solid **5-Bromoindoline** powder directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- **Data Acquisition:** Collect the sample spectrum. The instrument measures the absorption of infrared radiation by the sample.
- **Processing:** The final spectrum is automatically generated as a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

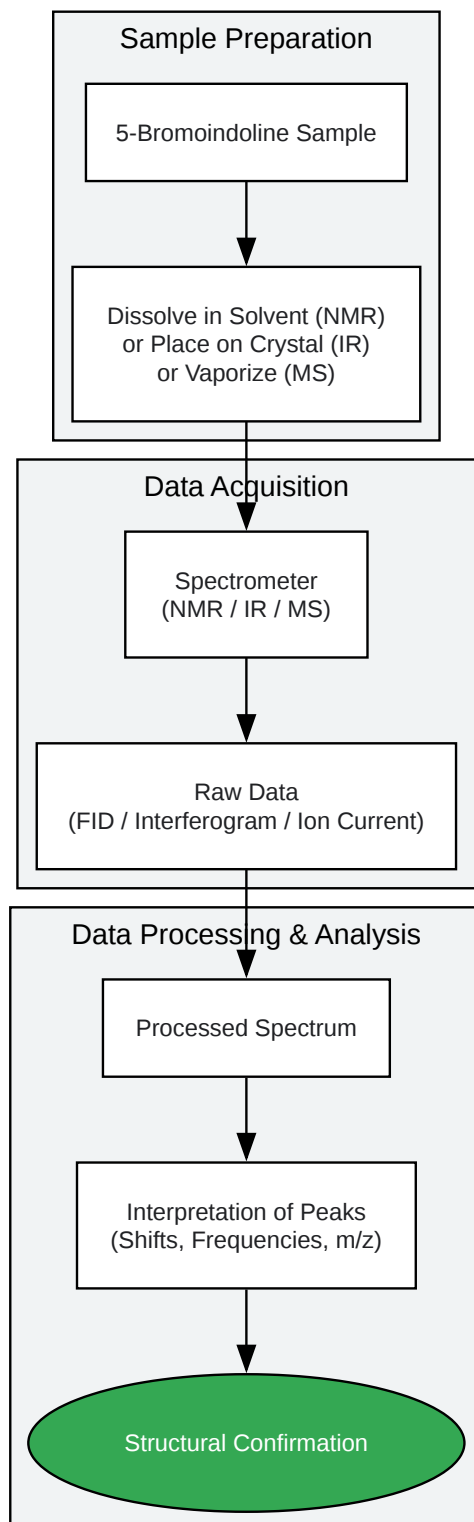
Mass Spectrometry Protocol (Electron Ionization)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized in a high vacuum environment.
- **Ionization:** Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ($[M]^+$).
- **Fragmentation:** The high-energy molecular ions are unstable and break apart into smaller, charged fragments and neutral radicals.
- **Mass Analysis:** Accelerate the positive ions through a magnetic or electric field, which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of ions at each m/z value, generating the mass spectrum.

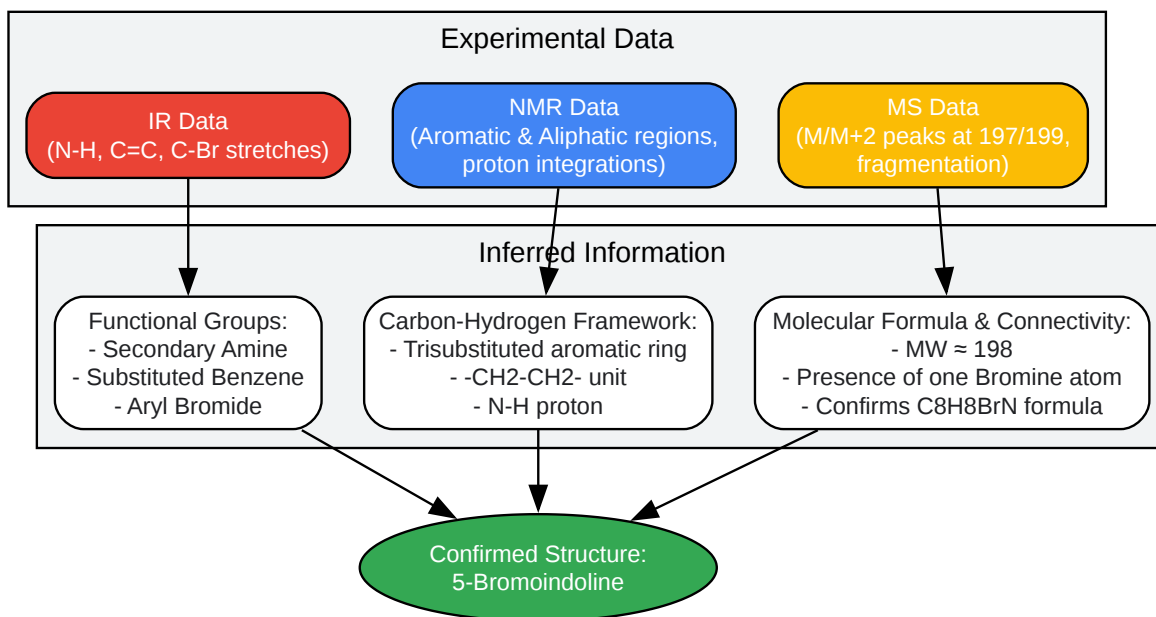
Visualization of Analytical Processes

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical framework for structural elucidation.

General Workflow for Spectroscopic Analysis

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Structural Elucidation of 5-Bromoindoline



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Logical Framework for Structural Elucidation

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References

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
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